
4,7-Dichloroindolin-2-one
Descripción general
Descripción
4,7-Dichloroindolin-2-one is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Compounds
A novel synthesis method for highly substituted 3-arylideneindolin-2-ones, which are crucial in drug development for treating conditions like cancer and Alzheimer's disease, has been developed. This method allows for flexible modification at the C-4 position, starting from 1,2-dichloro-3-nitrobenzene to produce a central building block, a trihalogenated indolin-2-one. This synthesis pathway provides a library of highly substituted 4-substituted 3-arylidene-6,7-dichloroindolin-2-ones through an 8-step sequence, primarily using precipitation and washing for purification (Ong et al., 2017).
Novel Synthetic Methodologies
Research into the synthesis of 2,3-diarylisoindolin-1-ones via a three-component cascade cyclization involving 2-formylbenzonitrile, arenes, and diaryliodonium salts has been reported. This process, catalyzed by copper, results in isoindolin-1-one derivatives with good to excellent yields, demonstrating the versatility of 4,7-Dichloroindolin-2-one derivatives in complex synthetic chemistry (Liu et al., 2017).
Investigation of Biological Activities
A study on the synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents highlighted the synthesis of different series of hydrazonoindolin-2-ones. These compounds showed significant in vitro anti-proliferative activity towards various human cancer cell lines, with some derivatives exhibiting superior potency compared to known drugs such as Sunitinib. This research underscores the potential of this compound derivatives as scaffolds for developing anticancer agents (Eldehna et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which include 4,7-dichloroindolin-2-one, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in these diverse biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound has a wide range of molecular and cellular effects. These could potentially include effects related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Análisis Bioquímico
Biochemical Properties
4,7-Dichloroindolin-2-one interacts with various enzymes and proteins in biochemical reactions. For instance, indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to inhibit AChE significantly, suggesting that this compound could potentially interact with this enzyme .
Cellular Effects
The cellular effects of this compound are primarily observed in its cytotoxic activity against cancer cells . For example, certain indolin-2-one compounds, including this compound, have shown strong cytotoxicity towards human HCT 116 colorectal and MCF-7 breast carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thioredoxin reductase (TrxR), an enzyme crucial for maintaining the redox balance within cells . The compound inhibits TrxR, leading to increased oxidative stress and activation of apoptosis signal-regulating kinase 1 (ASK1), ultimately leading to cell death .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages .
Metabolic Pathways
Indole derivatives, which include indolin-2-one compounds, are known to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds are known to be transported and distributed within cells via various mechanisms .
Subcellular Localization
Similar compounds, such as long non-coding RNAs (lncRNAs), have been studied for their subcellular localization .
Propiedades
IUPAC Name |
4,7-dichloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXWMUMMJRHVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2NC1=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279129 | |
| Record name | 4,7-Dichloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23872-22-2 | |
| Record name | 4,7-Dichloro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23872-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dichloroindolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]Dioxolo[4,5-H]isoquinoline](/img/structure/B3349717.png)
![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)

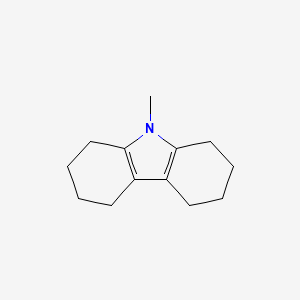

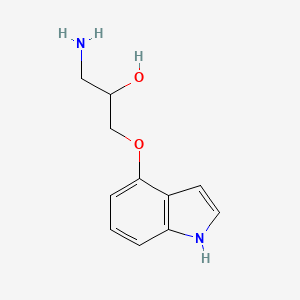
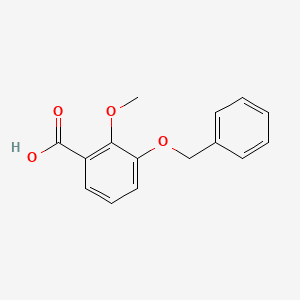
![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)
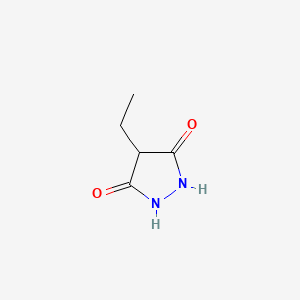
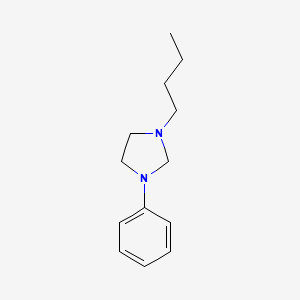
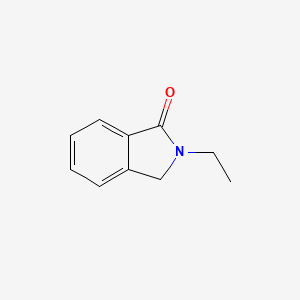
![Benzo[h]-1,6-naphthyridin-5(6H)-one](/img/structure/B3349813.png)
